molecular formula C5H12ClNO B1320890 3-Methylmorpholine hydrochloride CAS No. 192661-47-5

3-Methylmorpholine hydrochloride

Cat. No.: B1320890
CAS No.: 192661-47-5
M. Wt: 137.61 g/mol
InChI Key: MSOCQCWIEBVSLF-UHFFFAOYSA-N
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Description

3-Methylmorpholine hydrochloride is an organic compound with the molecular formula C5H12ClNO. It is a white crystalline solid that is soluble in water and has a melting point of 173-174°C . This compound is a chiral molecule, meaning it can exist in two enantiomeric forms, ®-3-methylmorpholine hydrochloride and (S)-3-methylmorpholine hydrochloride. It is commonly used in organic synthesis and as a reagent in various biochemical processes.

Safety and Hazards

3-Methylmorpholine hydrochloride is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Chemical Reactions Analysis

3-Methylmorpholine hydrochloride undergoes various chemical reactions typical of secondary amines. These reactions include:

Mechanism of Action

The mechanism of action of 3-methylmorpholine hydrochloride involves its role as a secondary amine. The presence of the ether oxygen in its structure withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to other secondary amines . This property allows it to form stable intermediates in various chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

3-Methylmorpholine hydrochloride can be compared with other similar compounds such as morpholine, piperidine, and pyrrolidine. These compounds share similar structural features but differ in their chemical reactivity and applications:

    Morpholine: Similar to this compound but lacks the methyl group.

    Piperidine: A six-membered ring with a nitrogen atom.

    Pyrrolidine: A five-membered ring with a nitrogen atom.

This compound is unique due to its specific structural features and reactivity, making it valuable in specific synthetic applications.

Properties

IUPAC Name

3-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOCQCWIEBVSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylmorpholine hydrochloride
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3-Methylmorpholine hydrochloride

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